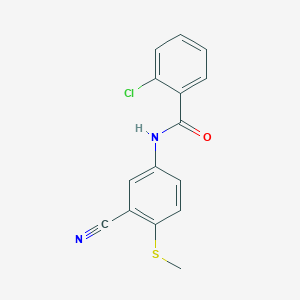

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

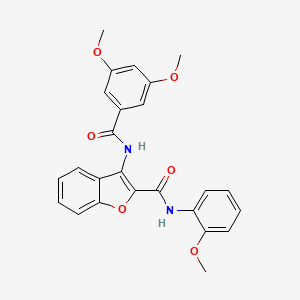

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the CAS Number: 306980-84-7 . It has a molecular weight of 302.78 and its IUPAC name is 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 302.78 . The InChI code, which represents the molecular structure, is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) .Scientific Research Applications

Metabolic Studies and Inhibitory Actions

- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib), a derivative of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, has been extensively studied for its metabolic fate and disposition in rats and dogs. It demonstrated extensive metabolism, with major pathways involving oxidation and phase II glucuronidation or sulfation. This study provides crucial insights into the metabolic processes of related compounds (Qin Yue et al., 2011).

Structural and Conformational Analysis

- Research on the polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, closely related to the compound of interest, has been conducted. This study focused on understanding the different conformations of these compounds, contributing to the knowledge of their chemical behavior and potential applications (E. Ishmaeva et al., 2015).

Antibiotic and Antibacterial Applications

- The compound has been explored for its potential in synthesizing new antibiotic and antibacterial drugs. A study demonstrated the synthesis of various derivatives and their efficacy against Gram-positive and Gram-negative bacteria, indicating potential medical applications (G. Ahmed, 2007).

Novel Synthesis Methods

- Innovative methods for synthesizing derivatives of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide have been developed. These methods facilitate the production of complex molecules, potentially useful in various scientific and medicinal fields (N. Saemian et al., 2012).

Crystal Structure and Biological Activity

- The crystal structure and biological activity of 2-Chloro-N derivatives have been extensively studied, providing insights into their potential as herbicides. Such studies contribute to our understanding of how these compounds interact with biological systems and their possible applications in agriculture (Wei Li et al., 2008).

Gene Expression Inhibition

- Research has also been conducted on derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases related to these genes (M. Palanki et al., 2000).

Chemical Rearrangements

- The compound has been utilized in studies focusing on chemical rearrangements, providing valuable knowledge for synthetic chemistry applications (Masataka Yokoyama et al., 1985).

Structural Studies

- Detailed structural studies of related compounds provide insights into their molecular geometry, which is essential for understanding their chemical and biological properties (H. Fun et al., 2011).

Synthesis Techniques

- Efficient one-pot synthesis methods for derivatives have been developed, showing the versatility and potential for streamlined production of these compounds (K. Kobayashi et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDXMBUXWWXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)